molecular formula C16H20N2O3 B2664641 4-(3-acetylphenoxy)-N-(1-cyanopropyl)butanamide CAS No. 1311797-44-0

4-(3-acetylphenoxy)-N-(1-cyanopropyl)butanamide

Cat. No.: B2664641
CAS No.: 1311797-44-0
M. Wt: 288.347
InChI Key: GTSUZVXSFYHJML-UHFFFAOYSA-N
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Description

4-(3-acetylphenoxy)-N-(1-cyanopropyl)butanamide is an organic compound with a complex structure that includes an acetylphenoxy group, a cyanopropyl group, and a butanamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-acetylphenoxy)-N-(1-cyanopropyl)butanamide typically involves multiple steps:

    Formation of 3-acetylphenol: This can be achieved through the Friedel-Crafts acylation of phenol with acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.

    Etherification: The 3-acetylphenol is then reacted with 4-bromobutanoyl chloride to form 4-(3-acetylphenoxy)butanoyl chloride.

    Amidation: The final step involves the reaction of 4-(3-acetylphenoxy)butanoyl chloride with 1-cyanopropylamine to yield this compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

4-(3-acetylphenoxy)-N-(1-cyanopropyl)butanamide can undergo various types of chemical reactions, including:

    Oxidation: The acetyl group can be oxidized to a carboxylic acid under strong oxidizing conditions.

    Reduction: The nitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride.

    Substitution: The phenoxy group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride or catalytic hydrogenation.

    Substitution: Sodium hydride or other strong bases in aprotic solvents.

Major Products

    Oxidation: 4-(3-carboxyphenoxy)-N-(1-cyanopropyl)butanamide.

    Reduction: 4-(3-acetylphenoxy)-N-(1-aminopropyl)butanamide.

    Substitution: Various substituted phenoxy derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: Utilized in the development of new materials or as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 4-(3-acetylphenoxy)-N-(1-cyanopropyl)butanamide depends on its specific application. For example, if used as a biochemical inhibitor, it may interact with specific enzymes or receptors, blocking their activity. The molecular targets and pathways involved would vary based on the biological context and the specific interactions of the compound.

Comparison with Similar Compounds

Similar Compounds

    4-(3-acetylphenoxy)-N-(1-cyanopropyl)butanamide: shares similarities with other phenoxy and butanamide derivatives, such as:

Uniqueness

    This compound: is unique due to the presence of both the acetyl and cyanopropyl groups, which confer distinct chemical properties and reactivity compared to other similar compounds. This uniqueness makes it valuable for specific applications where these functional groups are advantageous.

Properties

IUPAC Name

4-(3-acetylphenoxy)-N-(1-cyanopropyl)butanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N2O3/c1-3-14(11-17)18-16(20)8-5-9-21-15-7-4-6-13(10-15)12(2)19/h4,6-7,10,14H,3,5,8-9H2,1-2H3,(H,18,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTSUZVXSFYHJML-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C#N)NC(=O)CCCOC1=CC=CC(=C1)C(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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